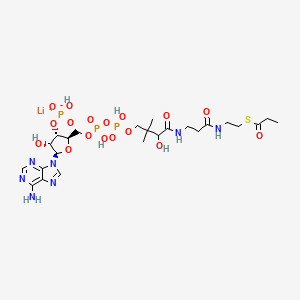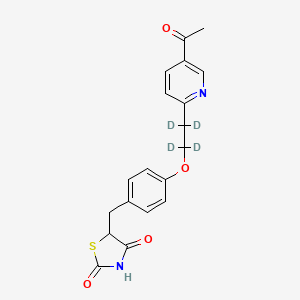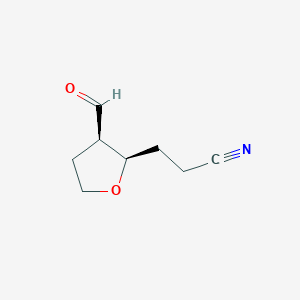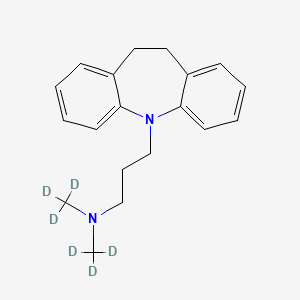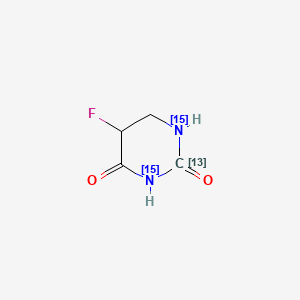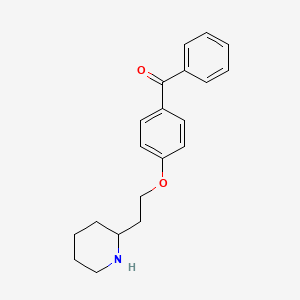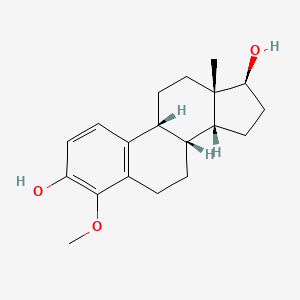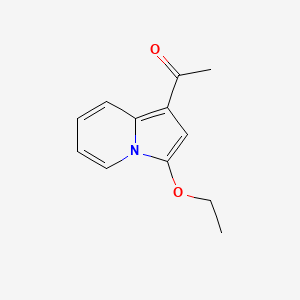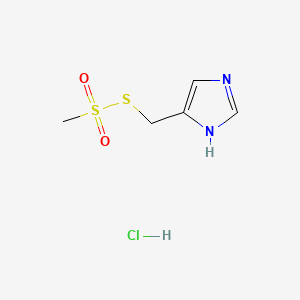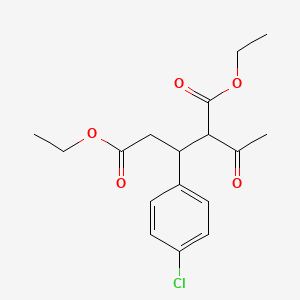
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a chemical compound with the molecular formula C17H21ClO5 and a molecular weight of 340.80 . It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . This compound is characterized by its solid physical state and its solubility in chloroform and hot ethanol .
Méthodes De Préparation
The synthesis of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves several steps. One common method includes the reaction of diethyl glutarate with 4-chlorobenzaldehyde in the presence of a base, followed by acetylation . The reaction conditions typically involve the use of solvents like chloroform and ethanol, and the process is carried out at controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mécanisme D'action
The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate can be compared with other similar compounds, such as diethyl glutarate and diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . This uniqueness makes it particularly valuable in certain research applications .
Propriétés
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-96-6 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
